6-Hydroxy-5-(3-methylphenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(3-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a hydroxyl group at the 6th position and a 3-methylphenyl group at the 5th position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(3-methylphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Functional Group Introduction: The hydroxyl group is introduced at the 6th position through a hydroxylation reaction.
Substitution Reaction: The 3-methylphenyl group is introduced at the 5th position via a substitution reaction, often using a suitable aryl halide and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(3-methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 6-oxo-5-(3-methylphenyl)nicotinic acid.
Reduction: Formation of 6-hydroxy-5-(3-methylphenyl)nicotinic alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-5-(3-methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-nitronicotinic acid: Similar structure but with a nitro group instead of a 3-methylphenyl group.
6-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid: Similar structure but with a hydroxymethyl group instead of a methyl group.
Uniqueness
6-Hydroxy-5-(3-methylphenyl)nicotinic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-(3-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9(5-8)11-6-10(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVKTEARGXMYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686925 |
Source
|
Record name | 5-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-02-6 |
Source
|
Record name | 5-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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